

Application Note: Quantitative Determination of Licoisoflavone B using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: *Licoisoflavone B*

Cat. No.: *B1675299*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Licoisoflavone B** in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, precision, and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of **Licoisoflavone B**.

Introduction

Licoisoflavone B is a significant isoflavone found in the roots of *Glycyrrhiza* species, commonly known as licorice. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of **Licoisoflavone B** is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed protocol for a validated HPLC method suitable for these purposes.

Experimental

Instrumentation and Materials

- HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Standards: **Licoisoflavone B** reference standard (>98% purity).

Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - 0-5 min: 20% B
 - 5-25 min: 20-21% B
 - 25-45 min: 21-50% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 260 nm
- Injection Volume: 10 µL

Preparation of Standard Solutions

A stock solution of **Licoisoflavone B** (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

- **Plant Extracts:** Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
- **Formulations:** The preparation of formulations will depend on the matrix. For a tablet, accurately weigh and crush a tablet, then extract the powder with a known volume of methanol. For a cream, an appropriate liquid-liquid or solid-phase extraction method should be developed and validated.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).^{[1][2][3][4][5]}

Specificity

The specificity of the method was determined by comparing the chromatograms of a blank, a placebo (if applicable), the **Licoisoflavone B** standard, and a sample. The retention time of **Licoisoflavone B** was used for identification, and the peak purity was assessed using the DAD. No interfering peaks were observed at the retention time of **Licoisoflavone B**.

Linearity

The linearity of the method was evaluated by analyzing the prepared standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested range.

Accuracy

The accuracy of the method was determined by a recovery study, spiking a known amount of **Licoisoflavone B** standard into a sample matrix at three different concentration levels (80%, 100%, and 120%). The recovery was calculated as the percentage of the measured amount to the added amount.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

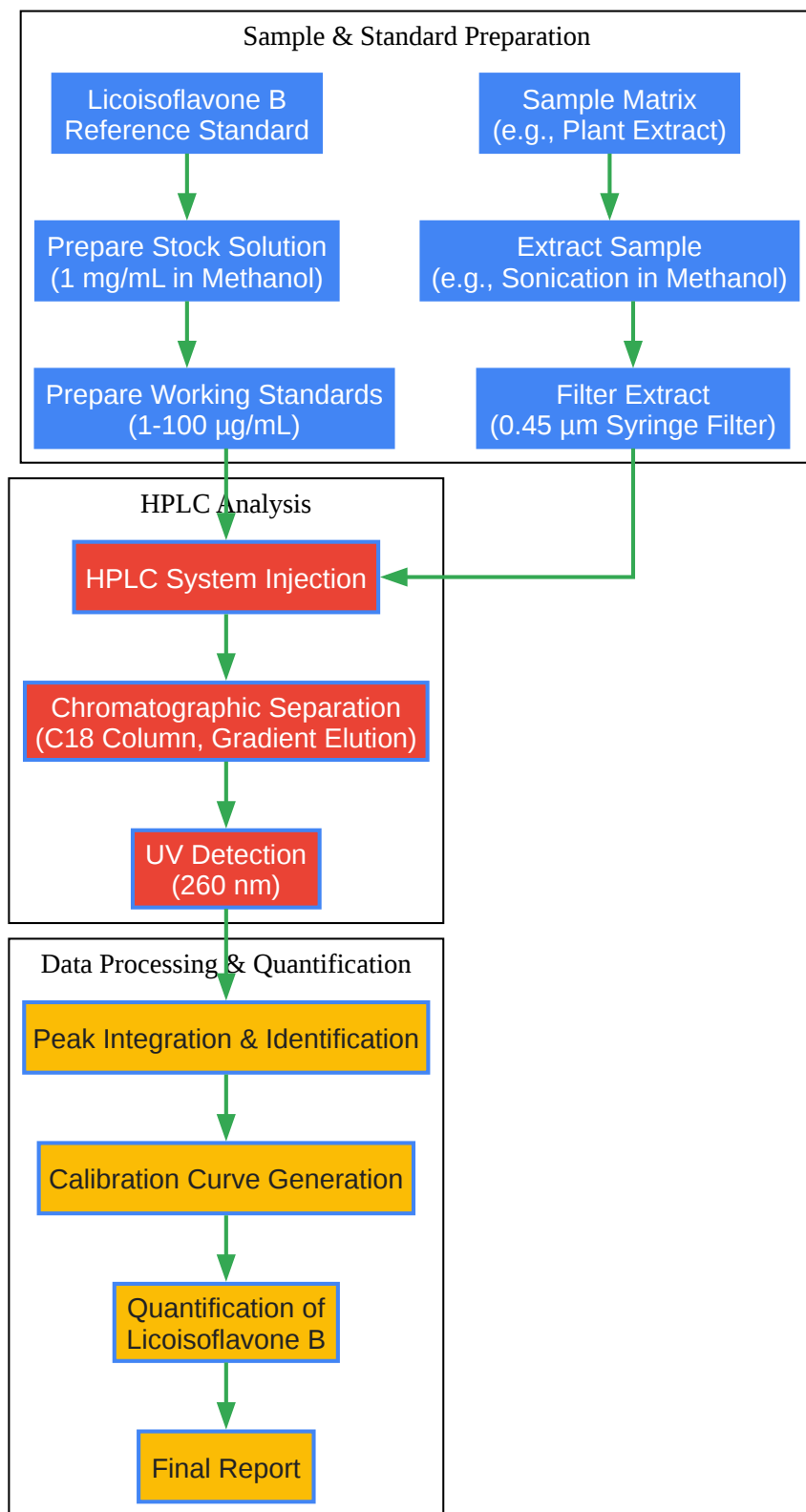
The developed HPLC method provides a reliable and efficient means for the quantification of **Licoisoflavone B**. The chromatographic conditions were optimized to achieve good resolution and peak shape for the analyte.

Quantitative Data Summary

Validation Parameter	Result	Acceptance Criteria
Linearity Range	1 - 100 µg/mL	-
Correlation Coefficient (R ²)	> 0.999	≥ 0.995
Accuracy (Recovery)	98.5% - 101.2%	98.0% - 102.0%
Precision (RSD%)		
- Repeatability (Intra-day)	< 1.0%	≤ 2.0%
- Intermediate Precision (Inter-day)	< 1.5%	≤ 2.0%
Limit of Detection (LOD)	0.1 µg/mL	-
Limit of Quantification (LOQ)	0.3 µg/mL	-
Retention Time	Approx. 15.2 min	-

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the HPLC quantification of **Licoisoflavone B**.



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Caption: Workflow for HPLC Quantification of **Licoisoflavone B**.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **Licoisoflavone B**. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications.

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